molecular formula C9H7N3O3 B8430554 6-nitro-1H-indole-3-carboxylic acid-amide

6-nitro-1H-indole-3-carboxylic acid-amide

Cat. No. B8430554
M. Wt: 205.17 g/mol
InChI Key: DVPUXSBELOVWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232312B2

Procedure details

250 mg 6-nitro-1H-indole-3-carboxylic acid are dissolved in 10 ml of toluene, combined with 3 ml of thionyl chloride and refluxed for 1 hour. Then the volatile constituents are eliminated in vacuo, the residue is taken up in dichloromethane and this is in turn eliminated in vacuo. Then it is taken up in 10 ml of tetrahydrofuran, combined with 6 ml of a 0.5 M solution of ammonia in dioxane and heated to 60° C. for 12 hours. The solvents are eliminated in vacuo, the residue is extracted from 1 N hydrochloric acid and the solid obtained is suction filtered and dried in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:13]([OH:15])=O)=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.[NH3:20]>C1(C)C=CC=CC=1.ClCCl.O1CCCC1.O1CCOCC1>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:13]([NH2:20])=[O:15])=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted from 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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